molecular formula C10H11NO3 B1639914 (S)-2-Amino-4-oxo-4-phenylbutanoic acid

(S)-2-Amino-4-oxo-4-phenylbutanoic acid

Cat. No.: B1639914
M. Wt: 193.2 g/mol
InChI Key: QXRCVKLRAOSZCP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Proteinogenic α-Amino-γ-Keto Acids in Chemical Biology and Organic Synthesis

Non-proteinogenic amino acids, which number over a thousand in nature, are amino acids not encoded in the genetic code for protein assembly. wiley-vch.dewikipedia.orgwikipedia.org They are crucial as intermediates in metabolic pathways, in the post-translational modification of proteins, and as standalone bioactive molecules such as neurotransmitters, toxins, and antibiotics. wikipedia.orgnih.gov Their structural diversity makes them valuable in drug discovery and synthetic biology. wiley-vch.denih.gov

Within this diverse class, α-amino-γ-keto acids represent a unique structural motif. These molecules contain both an α-amino acid group and a ketone functional group at the gamma position. rsc.orgwikipedia.org This bifunctionality makes them versatile building blocks in organic synthesis. The synthesis of α-keto-γ-amino esters from α-amino acids is an area of active research, aiming to create libraries of novel compounds for biological screening. rsc.org Such libraries are valuable for identifying new bioactive compounds and understanding structure-activity relationships for drug design. rsc.org While α-keto β-amino acids are known inhibitors of proteases, reports on the bioactivity of α-keto γ-amino acid derivatives are less common, highlighting a promising area for future investigation. rsc.org

Historical Context of α-Keto Acid Derivatives in Synthetic Chemistry

α-Keto acids, also known as 2-oxoacids, are characterized by a ketone group adjacent to a carboxylic acid. wikipedia.org Their history in synthetic chemistry dates back to 1881 with the synthesis of pyruvic acid. mdpi.com Over the decades, a variety of methods have been developed for their synthesis, including the hydrolysis of acyl cyanides, reactions of Grignard reagents with dialkyl oxalates, and the oxidation of corresponding alcohols or aldehydes. mdpi.comgoogle.com

Historically, the focus was on the synthesis of the α-keto acids themselves. However, in recent years, there has been a significant shift towards using α-keto acids as powerful reagents in organic synthesis, particularly as acylating agents. acs.org This modern application is considered a "greener" alternative to traditional acylating agents like acyl chlorides, as the primary byproduct is carbon dioxide. acs.org The versatility of α-keto acids has led to impressive breakthroughs in the development of new catalytic reactions for forming carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. acs.org

Overview of Research Trajectories for (S)-2-Amino-4-oxo-4-phenylbutanoic Acid

This compound, also referred to as (S)-4-Oxo-homophenylalanine, is a specific example of the α-amino-γ-keto acid class. Research on this compound has primarily focused on its synthesis and its role as a key intermediate or derivative of other significant molecules.

One major research trajectory involves its synthesis through the reductive amination of a precursor, 2-oxo-4-phenylbutanoic acid. researchgate.netresearchgate.net This enzymatic synthesis, often utilizing enzymes like phenylalanine dehydrogenase, is a key area of study, with efforts to optimize reaction conditions such as pH and temperature to achieve high yields. researchgate.netresearchgate.net

Furthermore, this compound is recognized as a derivative of L-Homophenylalanine. L-Homophenylalanine itself is a valuable precursor for producing angiotensin-converting enzyme (ACE) inhibitors, which have significant clinical applications. researchgate.net The compound has also been identified as a related impurity in the manufacturing of the anti-neoplastic agent Carfilzomib, which drives research into its detection and synthesis for use as a reference standard. Some sources also describe it as an antitumor agent in its own right.

Below is a data table summarizing the key properties of this compound hydrochloride.

PropertyValue
IUPAC Name This compound hydrochloride
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 233.66 g/mol
CAS Number 168154-76-5
Physical Form Solid
InChI Key QSZYKVGEOKNNOP-QRPNPIFTSA-N
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

(2S)-2-amino-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14)/t8-/m0/s1

InChI Key

QXRCVKLRAOSZCP-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N

sequence

X

Origin of Product

United States

Advanced Synthetic Methodologies and Chiral Control

Chemo-Synthetic Approaches to (S)-2-Amino-4-oxo-4-phenylbutanoic Acid and Related Structures

The chemo-synthetic routes to this compound are primarily characterized by two main strategies: the initial formation of the carbon skeleton via Friedel-Crafts acylation and subsequent multi-step modifications that introduce and maintain the required chirality.

The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for attaching substituents to aromatic rings. vedantu.com In the context of synthesizing the target molecule, its acylation variant is employed to construct the fundamental 4-oxo-4-phenylbutanoic acid backbone.

A common and effective method for creating the core structure involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640). vedantu.comstackexchange.com In this electrophilic aromatic substitution reaction, the succinic anhydride acts as the acylating agent, which, upon reaction with benzene, forms 4-oxo-4-phenylbutanoic acid. rsc.org A particularly innovative approach leverages a chiral precursor to directly install the desired stereochemistry. A patented method describes starting with L-aspartic acid, which is first dehydrated to form its corresponding chiral anhydride. google.com This chiral anhydride is then reacted with benzene, transferring its inherent stereochemistry to the final product. google.com

Lewis acids are indispensable catalysts in Friedel-Crafts acylations. wikipedia.org They function by activating the acylating agent, in this case, succinic anhydride or a derivative thereof. vedantu.com Typically, a strong Lewis acid such as aluminum chloride (AlCl₃) is used. vedantu.comgoogle.com The Lewis acid coordinates to a carbonyl oxygen of the anhydride, polarizing the C-O bond and generating a highly electrophilic acylium ion or a potent acylium-Lewis acid complex. vedantu.comstackexchange.com This electrophile is then attacked by the electron-rich benzene ring to form the new carbon-carbon bond, leading to the ketone product after workup. vedantu.com The choice and handling of the Lewis acid are critical for reaction efficiency and yield.

Table 1: Overview of Friedel-Crafts Acylation for this compound Synthesis

StepReactantsCatalystKey TransformationReference
1L-Aspartic Acid(Heat/Dehydrating Agent)Formation of chiral aspartic anhydride google.com
2Aspartic Anhydride, BenzeneLewis Acid (e.g., AlCl₃)Acylation of benzene to form the salt of this compound google.com

Achieving the final this compound structure often requires a sequence of reactions that go beyond the initial acylation, involving the strategic use of protecting groups and selective transformations.

In multi-step syntheses involving amino acids, protecting the amine functionality is often necessary to prevent unwanted side reactions. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis. organic-chemistry.orgug.edu.pl It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orggoogle.com The Boc group is valued for its stability under a wide range of basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule, such as the carboxylic acid or side-chain functionalities. organic-chemistry.org It can be readily removed under acidic conditions, for instance with trifluoroacetic acid (TFA), to regenerate the free amine. ug.edu.pl This protection-deprotection strategy offers a robust method for managing reactivity in complex syntheses.

The keto-amino acid salt, specifically this compound hydrochloride, is a key intermediate that can be subjected to further transformations. google.com One important reaction is the selective reduction of the ketone group. For example, to synthesize (S)-2-amino-4-phenylbutyric acid, the keto group of the precursor salt is reduced to a methylene (B1212753) (CH₂) group. google.com This can be achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas over a palladium on carbon (Pd/C) catalyst. google.com This specific reduction highlights the utility of the keto-amino acid as a precursor to other valuable chiral amino acids. Other methods for the asymmetric reduction of ketones often employ chiral catalysts to create chiral alcohols, a different but related important transformation in organic synthesis. nih.govmdpi.comwikipedia.org

Biocatalytic and Enzymatic Synthetic Routes for Enantiopure this compound

Kinetic Resolution Strategies for Chiral Purity

Kinetic resolution is a powerful technique for separating racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or enzyme. In the context of producing chirally pure α-amino acids and their precursors, enzymatic kinetic resolution is particularly prominent.

One effective strategy involves the enantioselective hydrolysis of a racemic ester derivative. For instance, the enzyme Lecitase™ Ultra has been shown to be effective in the kinetic resolution of related compounds like ethyl 2-hydroxy-4-oxo-4-phenylbutyrate. mdpi.com The enantioselectivity of this hydrolysis was significantly enhanced when the enzyme was immobilized, increasing from an E value of 4 for the free enzyme to 19.5 for the enzyme immobilized in gelatin. mdpi.com This enhancement allows for the production of the unreacted ester in high optical purity at conversions around 60-65%. mdpi.com The use of immobilized enzymes not only improves enantioselectivity but also facilitates catalyst separation and reuse, making the process more efficient. mdpi.com

Another advanced approach is dynamic kinetic resolution, which combines rapid racemization of the slower-reacting enantiomer with a highly enantioselective reaction. This allows for a theoretical yield of 100% for the desired enantiomer from a racemic starting material. The use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases represents a methodology that can be applied to the asymmetric synthesis of α-amino acids, operating through a mechanism that can involve dynamic kinetic resolution of racemic α-amino acids. mdpi.com

Advanced Bioreduction Techniques

Bioreduction techniques, particularly enzymatic reductive amination, offer a direct and highly stereoselective route to this compound from its corresponding keto acid precursor, 2-oxo-4-phenylbutanoic acid. This transformation is a key step in many synthetic pathways.

The production of L-homophenylalanine ((S)-2-amino-4-phenylbutyric acid), a reduced form of the target compound, has been successfully achieved through the reductive amination of 2-oxo-4-phenylbutanoic acid. researchgate.net This reaction is catalyzed by L-phenylalanine dehydrogenase (PheDH), an oxidoreductase enzyme that exhibits high stereoselectivity. researchgate.netresearchgate.net The process requires the cofactor NADH, which is often regenerated in situ using a coupled enzymatic system, such as formate (B1220265) dehydrogenase with formate as a benign byproduct-forming substrate. researchgate.net This integrated system, sometimes housed in a membrane bioreactor, allows for continuous production with high yields (over 80%) and excellent enantiomeric excess (>99%). researchgate.netresearchgate.net

Furthermore, enzyme engineering has been employed to enhance the catalytic efficiency and substrate scope of biocatalysts. For example, mutants of meso-diaminopimelate dehydrogenase (DAPDH), such as the W121L/H227I mutant, have shown a remarkable 34-fold improvement in enzyme activity towards 2-oxo-4-phenylbutyric acid compared to the wild type. nih.gov These engineered biocatalysts demonstrate increased catalytic velocity, making the bioreduction process faster and more efficient. nih.gov

Optimization of Synthetic Conditions

To maximize the efficiency, yield, and selectivity of the synthesis of this compound and its precursors, rigorous optimization of reaction parameters is essential. Methodologies like Response Surface Methodology (RSM) are employed to systematically investigate and model the effects of various parameters.

Parameter Optimization using Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. nih.govnih.gov It allows for the evaluation of the effects of multiple factors and their interactions on one or more response variables, making it a powerful tool for optimizing complex chemical syntheses while minimizing the number of required experiments. researchgate.netmdpi.com

In the synthesis of the precursor 2-oxo-4-phenylbutanoic acid, RSM based on a central composite rotatable design (CCRD) was used to evaluate the effects of four key variables: reaction time, temperature, enzyme amount, and substrate molar ratio. researchgate.net The model predicted that an optimal yield of 85.4% could be achieved under specific conditions. researchgate.net Subsequent experimental verification under these optimized parameters resulted in an actual yield of 84.6%, demonstrating the high accuracy and predictive power of the RSM model. researchgate.net This statistical approach provides a faster and more cost-effective method for optimization compared to traditional one-factor-at-a-time experiments. researchgate.net

Influence of Reaction Time, Temperature, and Enzyme/Catalyst Concentration

The parameters of reaction time, temperature, and catalyst concentration are critical levers for controlling the rate, yield, and in some cases, selectivity of a reaction.

Reaction Time: The synthesis of 2-oxo-4-phenylbutanoic acid was optimized using RSM, which identified an ideal reaction time of 7.38 hours to achieve maximum yield. researchgate.net

Temperature: Temperature significantly affects enzyme activity and reaction rates. For the enzymatic synthesis of 2-oxo-4-phenylbutanoic acid, the optimal temperature was found to be 53.9 °C. researchgate.net In the subsequent reductive amination step to form the final amino acid, temperature control is also crucial. The activity of L-phenylalanine dehydrogenase, for example, is temperature-dependent, with one study noting an optimum of 50 °C for an immobilized form of the enzyme, while another observed a decrease in yield at temperatures above 30 °C for the free enzyme. researchgate.netresearchgate.net The kinetics of the oxidation of 4-oxo-4-phenylbutanoic acid have also been studied at various temperatures, allowing for the calculation of activation parameters. derpharmachemica.com

Enzyme/Catalyst Concentration: The amount of catalyst directly influences the reaction rate. The RSM-optimized synthesis of 2-oxo-4-phenylbutanoic acid specified an enzyme amount of 0.149 g. researchgate.net Studies on other enzymatic reactions show that even low enzyme concentrations can achieve significant conversion, and increasing the concentration generally enhances the extent of the reaction. researchgate.net

The table below summarizes the optimized parameters for the synthesis of 2-oxo-4-phenylbutanoic acid as determined by RSM. researchgate.net

ParameterOptimized Value
Reaction Time7.38 hours
Temperature53.9 °C
Enzyme Amount0.149 g
Substrate Molar Ratio1:3.41
Predicted Yield 85.4%
Actual Yield 84.6%

This interactive data table is based on research findings for the synthesis of 2-oxo-4-phenylbutanoic acid using Response Surface Methodology.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is a critical factor that can profoundly influence the yield, selectivity, and rate of a chemical reaction. The solvent's polarity, ability to solubilize reactants, and potential to interact with reaction intermediates all play a role.

In reactions involving amino acids, solvent choice can dictate stereochemical outcomes. For example, in the decarboxylative vinylation of amino acids, apolar solvents with a low ET(30) polarity value (e.g., toluene) favor the formation of the Z-isomer, whereas high polarity solvents (e.g., DMF) lead to high E-selectivity. nih.gov The use of 1,4-dioxane (B91453) was found to provide a good balance of yield and Z-selectivity. nih.gov

The table below shows the effect of solvent composition on the reaction rate for the oxidation of 4-oxo-4-phenylbutanoic acid. orientjchem.org

Acetic Acid : Water (% v/v)10³ k₂ (dm³ mol⁻¹ s⁻¹)
50 : 501.84
60 : 402.51
70 : 303.65
80 : 205.49

This interactive data table illustrates the influence of solvent polarity on the rate constant for the oxidation of 4-oxo-4-phenylbutanoic acid.

Stereochemical Aspects and Chiral Pool Utilization

Importance of (S)-Stereochemistry in Bioactive Derivatives

The biological activity of molecules derived from amino acids is profoundly influenced by their stereochemistry. The vast majority of naturally occurring amino acids in proteins possess the L-configuration, which corresponds to the (S)-configuration for most, including for the α-carbon of 2-Amino-4-oxo-4-phenylbutanoic acid. This inherent chirality is fundamental to the specific molecular recognition processes that underpin biology, such as enzyme-substrate binding and receptor-ligand interactions. nih.gov

Derivatives of (S)-2-Amino-4-oxo-4-phenylbutanoic acid, also known as (S)-4-Oxo-homophenylalanine, are of significant interest in medicinal chemistry. For instance, it is a derivative of L-Homophenylalanine, which is recognized as an antitumor agent. The (S)-stereochemistry is crucial because biological systems, particularly enzymes and receptors, are chiral environments. An enzyme's active site is shaped to accommodate a substrate with a specific three-dimensional structure. The (S)-enantiomer of a drug or inhibitor may bind effectively to its target, whereas the (R)-enantiomer may have significantly lower affinity or even interact with a different biological target, potentially leading to different or off-target effects. nih.gov

The precise spatial orientation of the amino group, carboxyl group, and the side chain of the (S)-enantiomer is essential for forming the necessary non-covalent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) within a protein's binding pocket. Therefore, maintaining the (S)-configuration is a primary goal when designing and synthesizing bioactive molecules based on this scaffold to ensure the desired pharmacological activity.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is an efficient strategy for the preparation of enantiomerically pure compounds by using readily available, naturally occurring chiral molecules as starting materials. mdpi.com This approach leverages the pre-existing stereocenters of molecules like amino acids, carbohydrates, or terpenes to build more complex chiral targets, avoiding the need for asymmetric catalysis or chiral resolution in later steps. mdpi.comqyaobio.comresearchgate.net

For the synthesis of this compound, common proteinogenic α-amino acids such as L-aspartic acid or L-glutamic acid are ideal starting points from the chiral pool. researchgate.net These precursors already contain the desired (S)-stereochemistry at the α-carbon. The synthetic challenge then becomes the selective modification of the side-chain carboxylic acid group.

A general strategy could involve:

Protection: The α-amino and α-carboxyl groups of the starting L-amino acid are protected to prevent them from reacting in subsequent steps.

Side-Chain Modification: The side-chain carboxylic acid is converted into a more reactive functional group. For example, it could be reduced to an alcohol and then oxidized to an aldehyde, or converted to an acid chloride.

Carbon-Carbon Bond Formation: The modified side chain is reacted with a phenyl-containing nucleophile. For instance, a Grignard reagent (e.g., phenylmagnesium bromide) or an organolithium reagent could be added to a side-chain aldehyde. Alternatively, a Friedel-Crafts acylation using the side-chain acid chloride and benzene (B151609) could install the phenacyl group.

Deprotection: The protecting groups are removed to yield the final γ-oxo-α-amino acid.

This approach ensures that the stereochemical integrity of the α-carbon, inherited from the natural amino acid, is preserved throughout the synthesis. nih.gov

Control of Enantiomeric Excess (ee) and Diastereoselectivity

Controlling stereochemistry is paramount in the synthesis of complex molecules. This involves not only ensuring high enantiomeric excess (ee) of the desired enantiomer but also controlling the relative stereochemistry between multiple chiral centers (diastereoselectivity). nih.gov

Enantiomeric Excess (ee): High enantiomeric excess is often achieved through asymmetric synthesis. One powerful method involves the alkylation of a glycine (B1666218) enolate equivalent that is attached to a chiral auxiliary. researchgate.net For example, a Schiff base of glycine can be complexed with Ni(II) and a chiral ligand derived from an amino acid. mdpi.com This complex creates a chiral environment, directing the alkylating agent to attack from a specific face of the enolate, thus producing one enantiomer in excess. nih.gov After the alkylation step, the complex is hydrolyzed to release the desired α-amino acid and recover the chiral auxiliary. mdpi.comnih.gov This method has proven effective for the large-scale synthesis of unnatural amino acids with high enantiopurity. mdpi.com

Diastereoselectivity: The ketone moiety in this compound provides a handle for further functionalization, such as reduction to a γ-hydroxy group. This reduction creates a new stereocenter at the γ-carbon, leading to the formation of two possible diastereomers: syn and anti. The control of this diastereoselectivity is crucial. rsc.org

The stereochemical outcome of the ketone reduction is highly dependent on the reagent and reaction conditions. rsc.orgsemanticscholar.org Chelation-controlled reduction, where the reducing agent coordinates to both the ketone oxygen and the α-amino group (or a derivative), often leads to a specific diastereomer. For instance, studies on similar β-amino ketones have shown that reducing agents like DIBAL-H can produce the anti-amino alcohol with high selectivity, while others like L-selectride may favor the syn product. rsc.org The choice of protecting group on the α-amino function also significantly influences the diastereomeric ratio of the product. rsc.orgsemanticscholar.org

Reducing AgentSubstrate TypeDiastereomeric Ratio (syn:anti)Reference
DIBAL-HProtected enone>99% anti rsc.org
L-SelectrideProtected enone>99% syn rsc.org
Sodium Borohydride (B1222165)Trityl-protected amino ketoneHigh syn-selectivity rsc.org

This table illustrates how different reagents can influence the diastereochemical outcome in the reduction of related amino ketone systems.

Crystallization-Induced Asymmetric Transformation (CIAT) in Chiral γ-Oxo-α-Amino Acids

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for deracemization, allowing for the conversion of a racemic mixture into a single, solid enantiomer in theoretically 100% yield. researchgate.net This process is applicable when the target molecule can racemize in solution while one enantiomer selectively crystallizes. researchgate.net

The key requirements for a successful CIAT are:

Conglomerate Formation: The chiral molecule must crystallize as a conglomerate, which is a physical mixture of separate crystals of the (S)- and (R)-enantiomers, rather than as a racemic compound where both enantiomers are present in the same unit cell.

Racemization in Solution: The enantiomer remaining in the solution must be able to racemize, meaning it can convert to its mirror image. This establishes an equilibrium between the (S) and (R) forms in the liquid phase.

For α-amino acids, racemization at the α-carbon can often be facilitated under specific conditions, such as elevated temperatures or the presence of an acid or base, which allows for the abstraction and re-addition of the α-proton. researchgate.net

In the context of γ-oxo-α-amino acids, if a racemic mixture is dissolved and conditions are set to allow for racemization, seeding the solution with a crystal of the desired (S)-enantiomer will initiate its crystallization. According to Le Châtelier's principle, as the (S)-enantiomer is removed from the solution via crystallization, the racemization equilibrium of the solute will shift to produce more of the (S)-enantiomer from the (R)-enantiomer. This process continues until, ideally, the entire mixture has been converted and crystallized as the single desired (S)-enantiomer. This technique has been successfully applied to various amino acids and pharmaceutical intermediates. researchgate.net

Reaction Mechanisms and Kinetic Studies

Oxidation Reaction Mechanisms of 4-Oxo-4-phenylbutanoic Acid Derivatives

The oxidation of 4-oxo-4-phenylbutanoic acid has been a subject of detailed kinetic and mechanistic investigation, often leading to the formation of benzoic acid as a primary product. scholarsresearchlibrary.com These studies highlight the roles of specific oxidizing agents, catalysts, and the reaction environment in dictating the course of the reaction.

Chromium(VI) reagents are versatile and powerful oxidants used extensively in organic synthesis. scholarsresearchlibrary.com In recent years, a variety of Cr(VI) complexes with heterocyclic bases have been developed to achieve effective and selective oxidation of organic substrates under mild conditions. orientjchem.orgderpharmachemica.com Among these, Benzimidazolium Fluorochromate (BIFC) and Tripropylammonium Fluorochromate (TriPAFC) have proven to be efficient reagents for the oxidation of 4-oxo-4-phenylbutanoic acid. scholarsresearchlibrary.comorientjchem.org

These reagents offer advantages over traditional inorganic chromium oxidants, such as improved solubility in organic solvents, higher yields, and shorter reaction times. scholarsresearchlibrary.comderpharmachemica.com In the oxidation of 4-oxo-4-phenylbutanoic acid, both BIFC and TriPAFC act as the primary source of the Cr(VI) species that attacks the substrate, initiating the conversion to the final products. scholarsresearchlibrary.comorientjchem.org Studies have shown that the reaction does not induce the polymerization of acrylonitrile, indicating that the oxidation process proceeds without the formation of free radical intermediates. scholarsresearchlibrary.comorientjchem.org The mechanism is believed to involve a two-electron transfer process, which is supported by the observation that the addition of Mn(II) ions retards the reaction rate by reducing the intermediate Cr(IV) species to Cr(III). scholarsresearchlibrary.comorientjchem.org

Kinetic studies performed under pseudo-first-order conditions have consistently demonstrated that the oxidation of 4-oxo-4-phenylbutanoic acid by both BIFC and TriPAFC is first order with respect to the oxidant, the substrate (4-oxo-4-phenylbutanoic acid), and the hydrogen ion concentration [H+]. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com

The first-order dependence on the oxidant is confirmed by linear plots of log [Oxidant] versus time. scholarsresearchlibrary.com Similarly, the rate of reaction increases linearly with an increase in the initial concentration of 4-oxo-4-phenylbutanoic acid, and a plot of log k_obs versus log [Substrate] yields a straight line with a slope close to one, confirming the first-order kinetics with respect to the substrate. scholarsresearchlibrary.com

Furthermore, the reactions are significantly catalyzed by acid, typically perchloric acid. The rate increases with increasing [H+], and plots of log k_obs versus log [H+] are linear with a slope of approximately one, establishing the first-order dependence on the acid catalyst. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com

Table 1: Summary of Kinetic Orders for the Oxidation of 4-Oxo-4-phenylbutanoic Acid
OxidantOrder w.r.t. OxidantOrder w.r.t. SubstrateOrder w.r.t. [H+]CatalystReference
Tripropylammonium Fluorochromate (TriPAFC)111Picolinic Acid derpharmachemica.com
Benzimidazolium Fluorochromate (BIFC)1111,10-Phenanthroline scholarsresearchlibrary.com
Tripropylammonium Fluorochromate (TriPAFC)111Perchloric Acid orientjchem.org
N-bromoanisamide (NBAS)111Perchloric Acid e-journals.in

A consistent mechanism proposed for the oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents involves the enol form of the keto-acid as the reactive intermediate. orientjchem.orgderpharmachemica.com The keto-enol tautomerism is a critical step, where the ketone form of the substrate equilibrates with its enol form (a species containing a C=C double bond and a hydroxyl group). wikipedia.org This enolization is an acid-catalyzed process. orientjchem.orgderpharmachemica.com

The proposed mechanistic sequence is as follows:

Formation of Intermediate: The protonated form of the Cr(VI) oxidant (e.g., TriPAFCH+) attacks the enol, leading to the formation of a chromate (B82759) ester intermediate in a subsequent fast step.

Decomposition: This intermediate complex then decomposes through the cleavage of C-C bonds to yield the final oxidation products, which have been identified as benzoic acid and acrylic acid. niscpr.res.in

This mechanism is supported by bromination studies, which show that the rate of bromination of the oxo-acid is first order with respect to the substrate and H+ but zero order with respect to bromine, indicating that the rate-determining step is indeed the enolization of the ketone. orientjchem.orgderpharmachemica.com

Influence of Solvent Polarity and Proton Concentration on Reaction Rates

The environment in which the oxidation occurs significantly impacts the reaction kinetics. Studies conducted in binary mixtures of acetic acid and water reveal that the reaction rate increases markedly as the proportion of acetic acid in the solvent medium increases. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com This effect is attributed to the decrease in the dielectric constant of the medium. A lower dielectric constant (lower polarity) favors reactions between a positive ion (the protonated oxidant) and a dipole molecule (the enol form of the substrate). orientjchem.orgderpharmachemica.com Plots of the logarithm of the rate constant versus the inverse of the dielectric constant are linear with a positive slope, supporting this ion-dipole interaction model. orientjchem.orgderpharmachemica.com

The concentration of protons [H+] has a direct and pronounced effect on the reaction rate. The oxidation is acid-catalyzed, with the rate increasing linearly with H+ concentration. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com This catalytic role of protons is twofold:

It facilitates the formation of a more potent oxidizing species through the protonation of the Cr(VI) reagent (e.g., BIFC or TriPAFC). scholarsresearchlibrary.comorientjchem.org

It catalyzes the rate-determining enolization of the 4-oxo-4-phenylbutanoic acid substrate. orientjchem.orgderpharmachemica.com

In contrast, the ionic strength of the medium, when varied by the addition of a neutral salt like sodium perchlorate, has been found to have no significant effect on the reaction rate, suggesting the involvement of a neutral species in the rate-determining step. e-journals.in

Mechanistic Insights into Enzymatic Transformations

While the oxidation reactions discussed above pertain to the keto-acid precursor, the introduction of an amino group at the C-2 position allows (S)-2-Amino-4-oxo-4-phenylbutanoic acid to participate in enzymatic transformations, most notably those mediated by transaminases.

Transaminases (or aminotransferases) are a class of enzymes that catalyze the interconversion of an amino acid and an α-keto acid. wikipedia.org These enzymes are crucial in amino acid metabolism and are increasingly used in biocatalysis for the synthesis of chiral amines and amino acids. The reaction mechanism of transaminases is a classic example of a Ping-Pong Bi-Bi mechanism, which requires the coenzyme pyridoxal-5'-phosphate (PLP). wikipedia.org

The transamination process occurs in two distinct half-reactions:

First Half-Reaction: The amino acid substrate, this compound, binds to the active site of the enzyme. Its amino group is transferred to the enzyme-bound PLP, forming a Schiff base intermediate. This results in the formation of the corresponding α-keto acid (2-oxo-4-phenylbutanoic acid) and the aminated form of the coenzyme, pyridoxamine-5'-phosphate (PMP), while the keto-acid product is released. wikipedia.org

Second Half-Reaction: A new α-keto acid (the amino acceptor, often α-ketoglutarate) enters the active site and reacts with the PMP form of the enzyme. The amino group is transferred from the PMP to the acceptor keto acid, forming a new amino acid (e.g., glutamate) and regenerating the original PLP-enzyme complex, ready for another catalytic cycle. wikipedia.org

This reversible pathway is fundamental to both the synthesis and degradation of amino acids. In a synthetic context, a transaminase could be used to produce this compound by transferring an amino group from an amine donor (like alanine (B10760859) or aspartate) to the precursor 2-oxo-4-phenylbutanoic acid. researchgate.net

Cofactor Regeneration Mechanisms in Bioreductions

The enzymatic synthesis of chiral amino acids, such as derivatives of this compound, often involves bioreductions, particularly reductive amination. These reactions are catalyzed by enzymes like dehydrogenases and are dependent on costly nicotinamide (B372718) cofactors, such as NADH (Nicotinamide Adenine Dinucleotide, reduced form). The stoichiometric use of these cofactors is economically prohibitive, making efficient in-situ regeneration a critical aspect of process viability.

A prominent and effective method for NADH regeneration is the substrate-coupled approach, utilizing a secondary enzyme and a low-cost sacrificial substrate. In the context of synthesizing L-homophenylalanine ((S)-2-amino-4-phenylbutanoic acid) from 2-oxo-4-phenylbutanoic acid, a process closely related to the specified compound, a highly efficient system employs formate (B1220265) dehydrogenase (FDH). researchgate.netresearchgate.net

Reductive Amination: L-phenylalanine dehydrogenase (PheDH) catalyzes the conversion of the keto acid (2-oxo-4-phenylbutanoic acid) into the corresponding L-amino acid. This step consumes NADH, oxidizing it to NAD+. researchgate.net

Cofactor Regeneration: Formate dehydrogenase (FDH) simultaneously catalyzes the oxidation of a formate salt (e.g., sodium formate). This reaction uses the NAD+ generated in the first step, reducing it back to the active NADH form. researchgate.netresearchgate.net

The key advantages of using the formate/FDH system are significant. Formate is an inexpensive and readily available substrate. researchgate.net Furthermore, its oxidation product is carbon dioxide (CO₂), a benign and easily removable byproduct that does not interfere with the primary reaction or complicate downstream processing. researchgate.net This integrated system, often implemented in membrane bioreactors, allows for the continuous synthesis of the target amino acid with high yields and enantiomeric purity while maintaining low concentrations of the expensive cofactor. researchgate.net

EnzymeRoleSubstrateProductCofactorRegeneration SubstrateRegeneration Byproduct
Phenylalanine Dehydrogenase (PheDH)Synthesis of Amino Acid2-oxo-4-phenylbutanoic acidL-homophenylalanineConsumes NADHN/ANAD+
Formate Dehydrogenase (FDH)Cofactor RegenerationFormateCO₂Regenerates NADHFormateCarbon Dioxide

This interactive table summarizes the key components of the enzyme-coupled cofactor regeneration system.

Hydration and Retro-Michael Addition in Derivatives

The chemical behavior of 4-oxo-4-phenylbutanoic acid, the parent keto acid of this compound, has been investigated under various conditions. Kinetic studies focusing on the oxidation of 4-oxo-4-phenylbutanoic acid by oxidizing agents like benzimidazolium fluorochromate (BIFC) reveal aspects of its reactivity. scholarsresearchlibrary.com

The proposed mechanism for these oxidation reactions involves the enol form of the keto acid as a key reactive intermediate. The rate of enolization, which is the conversion of the keto form to its enol tautomer, is a critical step. This process can be considered a form of intramolecular hydration/dehydration at the alpha and beta carbon positions relative to the ketone. The rate of enolization has been found to be greater than the rate of oxidation, indicating that the enol form is readily accessible. orientjchem.org

The reaction kinetics are typically first order with respect to the 4-oxo acid, the oxidant, and the acid catalyst (H+). scholarsresearchlibrary.comderpharmachemica.com The rate of the reaction is also sensitive to the solvent polarity, with an increase in the proportion of acetic acid in an acetic acid-water mixture leading to a significant increase in the reaction rate. scholarsresearchlibrary.comorientjchem.org This suggests an interaction between a positive ion and a dipolar molecule in the rate-determining step. orientjchem.org The ultimate product of this oxidation is benzoic acid. scholarsresearchlibrary.comderpharmachemica.com

ReactantConditionKey IntermediateReaction TypeProduct
4-oxo-4-phenylbutanoic acidOxidation with BIFC in aqueous acetic acidEnol tautomerOxidationBenzoic Acid
4-oxo-4-phenylbutanoic acidOxidation with TriPAFC in aqueous acetic acidEnol tautomerOxidationBenzoic Acid

This interactive table outlines the oxidation reaction of a key derivative.

Biochemical Roles and Enzyme Interaction Studies

Interaction with Enzymes in Metabolic Pathways

This compound has been notably studied for its effects on enzymes crucial for bacterial survival and for its potential as a building block in biosynthetic processes.

A significant area of research has focused on the inhibitory activity of (S)-2-Amino-4-oxo-4-phenylbutanoic acid and its derivatives against 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis. nih.govnih.gov This pathway is critical for the bacterium's respiratory chain and survival, making its components attractive targets for developing new anti-tuberculosis drugs. researchgate.netresearchgate.net

Initial high-throughput screening identified 2-amino-4-oxo-4-phenylbutanoate derivatives as inhibitors of MenB. nih.govresearchgate.net However, subsequent investigations revealed that these compounds are often unstable in solution. nih.govresearchgate.net They undergo a retro-Michael addition reaction, leading to the formation of a more stable and ultimately more potent inhibitory species. researchgate.net

The true inhibitory power of the this compound scaffold against MenB is realized through an indirect mechanism. The parent compound is considered a prodrug that, under assay conditions, eliminates its amino group to form a reactive intermediate, (E)-benzoylacrylic acid (a type of 4-oxo-4-phenylbut-2-enoate). nih.govnih.gov This Michael acceptor then readily reacts with Coenzyme A (CoA), which is present in the enzymatic assay, to form a stable CoA adduct. nih.govnih.gov

This newly formed adduct is the actual nanomolar inhibitor of MenB. nih.govnih.gov The potency of the CoA adduct stems from its ability to mimic the transition state of the natural substrate. researchgate.net Modeling studies suggest the adduct binds with high affinity to the MenB active site, with its free carboxylate group interacting with the enzyme's "oxyanion hole," a conserved structural feature in the crotonase superfamily to which MenB belongs. nih.govresearchgate.net This interaction stabilizes the enzyme-inhibitor complex, leading to potent inhibition.

Inhibitory Activity and Stability Data of Related Compounds
Compound DerivativeMenB IC50Antibacterial Activity (MIC against M. tb)Notes
Parent 2-amino-4-oxo-4-phenylbutanoatesVaries (e.g., 52 µM)Poorly correlated with IC50 (e.g., 6.25 µg/mL)Unstable in solution; activity depends on incubation time. researchgate.netresearchgate.net
(E)-benzoylacrylic acid-CoA adductsNanomolar range (e.g., Ki ~50 nM)Not directly administeredThe active inhibitory species formed in situ. nih.govnih.gov
4-Oxo-4-chlorophenylbutenoyl methyl esterNot directly measured0.6 µg/mL (replicating), 1.5 µg/mL (non-replicating)A pro-drug designed to penetrate the cell and form the active CoA adduct. nih.govnih.gov

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that charge tRNAs with their corresponding amino acids for protein synthesis. nih.gov The ability to use non-canonical amino acids, like this compound, as substrates for these enzymes opens avenues for synthetic biology, such as the site-specific incorporation of novel amino acids into proteins. nih.gov

While direct studies on the interaction of this compound with a specific aaRS are not extensively detailed in the retrieved literature, the principle is well-established for other non-canonical amino acids. Wild-type or engineered aaRS can exhibit promiscuity, accepting substrates that are structurally similar to their natural counterparts. nih.gov Given its structure as a phenylalaninamide analog with a keto modification, it is plausible that an engineered phenylalanyl-tRNA synthetase (PheRS) could recognize and activate this compound, allowing for its subsequent use in translation.

Modulation of Protein Synthesis and Enzyme Activity

The availability and composition of the amino acid pool are critical regulators of protein synthesis. paulogentil.comnih.gov Non-canonical amino acids can influence this process by competing with natural amino acids for binding to synthetases or by being incorporated into proteins, potentially altering their structure and function.

The introduction of a keto group, as seen in this compound, represents a significant structural alteration from natural proteinogenic amino acids. If this compound were successfully charged to a tRNA and delivered to the ribosome, its incorporation could modulate the resulting protein's activity. The keto group could introduce new chemical reactivity, alter folding, or disrupt interactions with other proteins or substrates. While specific studies detailing the modulatory effects of this compound on global protein synthesis are scarce, the potential for such influence is a key driver for research into non-canonical amino acids.

Interactions with Ribosomal and Non-Ribosomal Peptide Synthesis Machinery

Beyond ribosomal protein synthesis, nature employs large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs) to assemble a diverse array of peptide natural products. nih.govresearchgate.net

NRPSs are known for their remarkable flexibility in substrate selection, often incorporating non-proteinogenic amino acids, D-amino acids, and other building blocks into peptides. nih.gov This synthesis is modular, with each module responsible for recognizing, activating, and incorporating a specific monomer into the growing peptide chain. nih.gov The adenylation (A) domain within each module is the gatekeeper, selecting the specific amino acid substrate. nih.gov

The structural features of this compound make it a potential candidate for incorporation into nonribosomal peptides (NRPs). The A-domains of NRPSs have been shown to recognize over 500 different monomers, including those with significant structural variations from the 20 proteinogenic amino acids. nih.gov Therefore, it is conceivable that an NRPS A-domain with specificity for phenylalanine or a similar aromatic amino acid could recognize and activate this compound, leading to its incorporation into an NRP, thereby creating a novel peptide with potentially new biological activities.

Ribosome-Mediated Polymerization of Non-Canonical Amino Acids

The ribosome, the cell's protein synthesis machinery, has demonstrated a remarkable plasticity in its ability to polymerize non-canonical amino acids, moving beyond its natural repertoire of L-α-amino acids. nih.gov This flexibility opens avenues for creating novel polymers and peptides with unique backbones. Research has shown that the ribosome can mediate the formation of pyridazinone bonds through a cyclocondensation reaction between activated γ-keto and α-hydrazino ester monomers. nih.gov

In this context, a derivative of the subject compound, cyanomethyl 2-amino-4-oxo-4-phenylbutanoate, has been synthesized and utilized to explore the limits of sequence-defined incorporation of these non-canonical linkages. nih.gov This demonstrates the utility of this compound as a building block in synthetic biology, enabling the ribosomal synthesis of peptide-hybrid oligomers with alternating pyridazinone structures. nih.gov This process highlights the adaptability of the ribosome's peptidyl transferase center (PTC) and expands the scope of non-canonical polymeric backbones that can be synthesized biologically. nih.gov

Enzyme Inhibition Profiles of Alpha-Keto Amide Derivatives

Alpha-keto amides, a class of compounds derived from amino acids like this compound, have been identified as a significant class of enzyme inhibitors. nih.gov Their unique chemical structure, featuring an α-ketoamide moiety, allows for potent interactions with various enzymes, particularly peptidases. nih.govnih.gov

Derivatives of 3-amino-2-oxo-4-phenylbutanoic acid have been synthesized and shown to be effective inhibitors of several aminopeptidases. These enzymes play crucial roles in protein degradation and metabolism. The inhibitory activity of these alpha-keto amides has been demonstrated against arginyl aminopeptidase (B13392206), cytosol aminopeptidase, and microsomal aminopeptidase. nih.gov The potency of these inhibitors is significant, with inhibition constants (Ki) in the micromolar range, indicating a strong binding affinity to the target enzymes. nih.gov

EnzymeInhibitor ClassInhibition Constant (Ki)
Arginyl Aminopeptidase3-Amino-2-oxo-4-phenylbutanoic acid amides1.5 µM
Cytosol Aminopeptidase3-Amino-2-oxo-4-phenylbutanoic acid amides1.0 µM
Microsomal Aminopeptidase3-Amino-2-oxo-4-phenylbutanoic acid amides2.5 µM

Data sourced from J Med Chem. 1992 Feb 7;35(3):451-6. nih.gov

The mechanism by which alpha-keto amides inhibit aminopeptidases involves the unique chemical properties of the ketone carbonyl group. This carbonyl is readily hydrated in aqueous solutions due to the electron-withdrawing effect of the adjacent amide group. nih.gov The proposed mechanism of inhibition is similar to that of other known aminopeptidase inhibitors like bestatin. nih.gov It is suggested that the inhibitor interacts with the S1'-S2' subsite of the enzyme's active site. nih.gov Furthermore, these alpha-keto amides exhibit slow-binding inhibition, a characteristic they share with bestatin, for all three tested aminopeptidases. nih.gov In the context of cysteine proteases, the α-keto group of the inhibitor forms a reversible tetrahedral adduct with the active site cysteine, a process facilitated by hydrogen-bonding interactions involving the α-keto oxygen and amide oxygen. nih.gov

Interaction with Ricin A Chain (RTA) Active Site

Ricin Toxin A-chain (RTA) is a potent toxin that inactivates ribosomes, leading to cell death. nih.govnih.gov The active site of RTA, which consists of a primary and a secondary binding pocket, is a key target for the development of inhibitors. nih.govpdbj.orgdocumentsdelivered.com Derivatives of this compound, particularly when conjugated with other molecules like pterin (B48896), have been investigated as potential RTA inhibitors.

Pterin-7-carboxamides featuring aromatic L-amino acid pendants have been shown to interact with the RTA active site in a unique 2-to-1 mode. nih.govpdbj.org In this arrangement, one inhibitor molecule binds to the primary pocket, while a second molecule occupies the secondary pocket. nih.govpdbj.org X-ray crystallography studies of these inhibitor-RTA complexes reveal specific interactions. The pterin moiety forms hydrogen bonds with residues such as Gly-121 and Val-81 in the active site. nih.gov Hydrophobic interactions, including π-stacking, also play a crucial role, particularly for inhibitors with aromatic side chains like the phenyl group, which can interact with residues like Trp211. nih.gov Some conjugates with tripeptide pendants have successfully been designed to interact with both pockets simultaneously, a significant step in developing potent RTA inhibitors. nih.govplos.org

Inhibitor ComponentInteracting RTA Residue(s)Type of Interaction
Pterin N1Gly-121Hydrogen Bond
Pterin N3Val-81Hydrogen Bond
Peptide Amide NHGlu-177 (via water molecule)Hydrogen Bond
Phenyl Side ChainTrp211Edge-to-face π-interaction
Phenolic Hydroxy Group (in Tyrosine conjugates)Asn78Hydrogen Bond

Data compiled from various crystallographic studies of RTA-inhibitor complexes. nih.govtandfonline.com

The binding of these inhibitors to the RTA active site is not a simple lock-and-key mechanism; it induces significant conformational changes in the enzyme. nih.govpdbj.org Crystallographic analysis has revealed that the entry of an inhibitor molecule into the secondary pocket of the RTA active site is critically dependent on conformational shifts of key amino acid residues, namely Tyr80 and Asn122. nih.govpdbj.orgtandfonline.com The side chain of Tyr80, which separates the primary and secondary pockets, must move to allow access to the secondary pocket. nih.govtandfonline.comrroij.com This induced-fit mechanism is essential for the binding of more effective inhibitors that can occupy both pockets of the active site, leading to enhanced inhibitory activity. nih.govtandfonline.com

Involvement in Kynurenine (B1673888) Metabolic Pathway Research

This compound and its derivatives are subjects of significant interest in the study of the kynurenine pathway, a critical route for tryptophan metabolism. This pathway produces several neuroactive compounds, and its dysregulation has been implicated in a variety of neurodegenerative disorders. Research has focused on the potential of these derivatives to modulate the pathway's enzymes, thereby influencing the balance between neurotoxic and neuroprotective metabolites.

Derivatives as Kynureninase and/or Kynurenine-3-hydroxylase Inhibitors

Derivatives of this compound have been investigated as inhibitors of two key enzymes in the kynurenine pathway: kynureninase and kynurenine-3-hydroxylase (KMO). The inhibition of these enzymes represents a strategic approach to redirect the metabolic flow of the kynurenine pathway.

Kynurenine-3-hydroxylase is a critical enzyme that converts kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK). mdpi.com A structure-activity relationship (SAR) study of the benzoylalanine side-chain, a feature of the this compound structure, has led to the identification of potent KMO inhibitors. nih.gov For instance, compounds such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid have emerged as significant inhibitors. nih.gov The synthesis and SAR of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters, as well as 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, have been described as potent inhibitors of KMO. nih.gov

Inhibition of kynureninase, another key enzyme that contributes to the production of the neurotoxin quinolinic acid, has also been explored. A novel structural analogue of kynurenine, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, demonstrated a significant inhibitory effect on both rat and human kynureninase with a Ki of 100 nM. nih.govst-andrews.ac.uk This finding highlighted that modifications, such as the removal of the aryl amino group and reduction of the carbonyl group, can greatly enhance the inhibitory potency. nih.govst-andrews.ac.uk

Below is an interactive data table summarizing the inhibitory activities of selected derivatives.

Compound NameTarget EnzymeInhibitory PotencySource
2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acidKynurenine-3-hydroxylasePotent inhibitor nih.gov
2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acidKynurenine-3-hydroxylasePotent inhibitor nih.gov
2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acidKynureninaseKi = 100 nM nih.govst-andrews.ac.uk

Implications for Neurodegenerative Disease Research (Mechanistic Focus)

The modulation of the kynurenine pathway by inhibitors of kynureninase and KMO has profound implications for neurodegenerative disease research. nih.govcapes.gov.br The central mechanism revolves around shifting the metabolic balance away from the production of neurotoxic compounds and towards the synthesis of the neuroprotective metabolite, kynurenic acid (KYNA). mdpi.comnih.gov

Neurotoxic metabolites of the kynurenine pathway, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), are implicated in the pathology of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. nih.gov QUIN is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation can lead to excitotoxicity and neuronal cell death. mdpi.com 3-HK can generate reactive oxygen species, leading to oxidative stress and neuronal damage. mdpi.com

By inhibiting KMO, derivatives of this compound can decrease the production of 3-HK and, consequently, QUIN. mdpi.com This not only reduces direct neurotoxicity but also shunts the metabolic precursor, kynurenine, towards the branch of the pathway that produces KYNA. mdpi.comnih.gov KYNA is an antagonist of glutamate (B1630785) receptors, including the NMDA receptor, and thereby offers a neuroprotective effect by counteracting excitotoxicity. mdpi.com

The inhibition of KMO in blood has been shown to increase brain levels of KYNA and provide neuroprotection in animal models of neurodegeneration. nih.gov For example, a novel KMO inhibitor pro-drug, JM6, was found to prevent spatial memory deficits and synaptic loss in a transgenic mouse model of Alzheimer's disease. nih.gov It also extended the lifespan and reduced microglial activation in a mouse model of Huntington's disease. nih.gov This underscores the therapeutic potential of peripherally acting KMO inhibitors in brain disorders. nih.gov

Applications in Advanced Organic Synthesis

Chiral Building Blocks for Complex Molecule Construction

The defined stereochemistry of (S)-2-Amino-4-oxo-4-phenylbutanoic acid makes it a significant chiral building block. In organic synthesis, a chiral building block is a molecule with a pre-existing stereocenter that can be incorporated into a larger molecule, thereby controlling the stereochemistry of the final product. This is crucial in pharmaceutical and materials science, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity or material properties.

This compound is a derivative of L-homophenylalanine, and its structure can be modified to create other valuable chiral molecules. For instance, the reduction of the carboxylic acid in the related compound homo-L-phenylalanine using reagents like lithium borohydride (B1222165) and trichloromethylsilane yields (S)-2-amino-4-phenylbutan-1-ol, another useful chiral intermediate, in high yield. chemicalbook.com The presence of the ketone and carboxylic acid functionalities in this compound provides multiple reaction sites for chemists to elaborate upon, enabling the construction of complex, enantiomerically pure target molecules.

Precursors for Non-Natural Amino Acids and Peptide Analogs

This compound is a key precursor in the synthesis of non-natural amino acids and their analogs. Non-natural amino acids are crucial in modern drug discovery and protein engineering, as their incorporation can enhance the stability, activity, and resistance to degradation of peptides and proteins. nih.gov

A significant application is its role in producing L-homophenylalanine (L-HPA), an unnatural amino acid that is a precursor for several pharmaceuticals. researchgate.net The synthesis can be achieved via the reductive amination of the related keto-acid, 2-oxo-4-phenylbutanoic acid, using enzymes like L-phenylalanine dehydrogenase. researchgate.net This enzymatic process is highly stereoselective, ensuring the production of the desired (S)-enantiomer. researchgate.net Furthermore, research into peptides containing oxo amino acids, such as the title compound, is an active area. nih.gov The incorporation of an oxo group into a peptide backbone can introduce additional hydrogen bonding opportunities, which can influence the peptide's crystal structure and intermolecular interactions. nih.gov

Intermediates in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

The structural framework of this compound is integral to the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. ACE inhibitors are a class of medications used to treat hypertension and congestive heart failure. researchgate.netnih.gov Many of these drugs, including benazepril, lisinopril, and quinapril, contain a (S)-homophenylalanine moiety as a key pharmacophore. researchgate.net

The synthesis of these inhibitors often involves the precursor ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.govresearchgate.net For example, in one synthetic route for lisinopril, N6-trifluoroacetyl-L-lysyl-L-proline is condensed with ethyl 2-oxo-4-phenyl butyrate, followed by hydrogenation to yield the core structure of the drug. nih.gov The enzymatic reduction of OPBE to (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) is another critical step, as this chiral alcohol is a key intermediate for several ACE inhibitors. nih.govresearchgate.net Given that this compound is a derivative of L-homophenylalanine, it is a closely related and important intermediate in the development of this vital class of pharmaceuticals. researchgate.net

Components in Room-Temperature Ionic Liquids (RTILs) for Catalysis and Separations

While not a direct component of common room-temperature ionic liquids (RTILs), the structural class to which this compound belongs—amino acids—is gaining significant attention in this area. Amino acid-based ionic liquids (AAILs) are a class of RTILs synthesized from natural amino acids, prized for their potential biocompatibility and biodegradability. researchgate.netnih.gov

The relevance of the core structure is demonstrated in biocatalysis. For instance, the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate, a close structural relative, has been successfully performed using baker's yeast in a novel thermosensitive ionic liquid-solvent biphasic system. mdpi.com This system, using an IL like [(CH3)2N(C2H5)(CH2CH2O)2H][PF6], allows the reaction to occur in a homogeneous phase at a lower temperature and then separates into two phases at a higher temperature, simplifying product separation and catalyst recycling. mdpi.com This research highlights how substrates like and related to this compound can be effectively utilized in advanced catalytic systems mediated by ionic liquids.

Design and Synthesis of Bioactive Compounds for Research

The scaffold of this compound is a foundation for the rational design and synthesis of new bioactive molecules for research purposes. nih.gov Its structure can be modified to create libraries of compounds for screening against various biological targets.

The core structure of this compound has been explored in the development of agents for a range of therapeutic areas. The hydrochloride salt of the compound, also known as (S)-4-Oxo-homophenylalanine Hydrochloride, is recognized as a derivative of L-Homophenylalanine, which has been investigated as an antitumor agent.

Research into related structures has shown significant potential:

Anti-inflammatory: Derivatives such as 4-phenyl-3-butenoic acid have been shown to inhibit all three phases of adjuvant-induced polyarthritis in rat models, indicating activity in chronic inflammation. nih.gov

Antimicrobial: Thiazole derivatives conjugated with amino acids have demonstrated enhanced antibacterial and antifungal activities. researchgate.netresearchgate.net For example, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good activity against multidrug-resistant Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. nih.gov

Anticancer: The development of novel compounds with both antioxidant and anticancer activity is a key research area. nih.gov Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing new anticancer candidates, showing potent activity against both drug-sensitive and drug-resistant lung cancer models. mdpi.com Similarly, other 2-amino-4-phenylthiazole (B127512) derivatives have been shown to have a dose-dependent cytotoxic effect on breast (MCF-7) and gastric (AGS) cancer cells. researchgate.net

A significant application of this compound derivatives has been in the discovery of novel antibacterial agents that target the menaquinone (vitamin K2) biosynthesis pathway. nih.gov This pathway is essential for respiration in many bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

A high-throughput screen identified 2-amino-4-oxo-4-phenylbutanoates as inhibitors of MenB, the 1,4-dihydroxy-2-naphthoyl-CoA synthase enzyme in this pathway. nih.gov Subsequent research revealed a unique mechanism of action: the 2-aminobutanoates are unstable and undergo a retro-Michael addition in solution to form a (E)-benzoylacrylic acid intermediate. nih.gov This intermediate then reacts with Coenzyme A (CoA) inside the bacterial cell to form a CoA adduct, which is the true, potent inhibitor of the MenB enzyme. nih.govnih.gov This adduct achieves its potency by interacting with a conserved structural motif in the enzyme's active site. nih.gov While the initial compounds showed a poor correlation between enzyme inhibition and antibacterial activity due to this instability, their methyl ester derivatives demonstrated potent activity against both replicating and non-replicating M. tuberculosis as well as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Interactive Data Table 1: Activity of 2-Amino-4-oxo-4-phenylbutanoic Acid Analogues This table summarizes the inhibitory concentration (IC50) against the MenB enzyme and the minimum inhibitory concentration (MIC) against M. tuberculosis for selected analogues. Data sourced from literature. nih.gov


CompoundSubstituent (R)MenB Inhibition IC50 (μM)Antibacterial Activity MIC (μg/mL)
Analogue 14-Cl526.25
Analogue 44-F<1050
Analogue 54-Br<10>50

Interactive Data Table 2: Antibacterial Activity of Related Methyl Butenoates against S. aureus This table shows the minimum inhibitory concentration (MIC) for methyl butenoate derivatives against Methicillin-Sensitive (MSSA) and Methicillin-Resistant (MRSA) Staphylococcus aureus. Data sourced from literature. nih.gov


CompoundSubstituent (R)MIC vs. MSSA (μg/mL)MIC vs. MRSA (μg/mL)
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate4-Cl0.350.75
Methyl 4-(4-fluorophenyl)-4-oxobut-2-enoate4-F0.750.75
Methyl 4-(4-bromophenyl)-4-oxobut-2-enoate4-Br0.751.5

Table of Mentioned Compounds

Research Probes in Protein Engineering

The ketone group serves as a bioorthogonal handle, meaning it can undergo specific chemical reactions in a biological environment without interfering with native cellular processes. This allows for the site-specific labeling of proteins with fluorescent probes, affinity tags, or other reporter molecules, which is invaluable for studying protein function, localization, and interactions. frontiersin.org The genetic incorporation of keto-containing amino acids into proteins is a powerful technique in chemical biology and protein engineering. frontiersin.org

Structural Characterization and Computational Studies

Spectroscopic Analysis of (S)-2-Amino-4-oxo-4-phenylbutanoic Acid and its Derivatives

Spectroscopic analysis is fundamental to elucidating the molecular structure of this compound. Techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the carbon-hydrogen framework of this compound. While specific spectra for this exact molecule are not publicly detailed, analysis of closely related structures, such as 4-oxo-4-phenylbutanoic acid and other derivatives, allows for the prediction of its spectral characteristics. rsc.org

¹H NMR spectra are expected to show distinct signals for the protons of the phenyl group, typically in the aromatic region (δ 7.0-8.0 ppm). The protons on the aliphatic chain, including the chiral center and the methylene (B1212753) groups, would appear at different chemical shifts influenced by their proximity to the amino, carbonyl, and carboxylic acid groups. rsc.org For instance, in uniformly ¹³C-labeled 4-oxo-4-phenylbutanoic acid, the methylene protons adjacent to the carbonyl group (C3-H₂) appear as a broad doublet around δ 2.67 ppm, while the other methylene protons (C2-H₂) are observed as a triplet around δ 2.37 ppm. rsc.org

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The spectrum for U-¹³C-4-oxo-4-phenylbutanoic acid shows characteristic signals that can be extrapolated to the target compound. rsc.org The presence of the amino group at the C2 position in this compound would significantly shift the signal for the C2 carbon and its attached proton.

Table 1: Predicted NMR Data for the Core Structure based on Related Compounds

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-C - ~128-137
Phenyl-H ~7.4 - 8.0 -
C=O (Ketone) - ~198
-CH₂- (C3) ~3.3 - 3.5 ~35
-CH- (C2) ~4.0 - 4.3 ~55
COOH ~10 - 12 ~175

Note: Values are estimates based on analogous structures and are subject to solvent and substitution effects.

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are used to determine the molecular weight and elemental formula of a compound. For this compound hydrochloride (C₁₀H₁₂ClNO₃), the expected molecular weight is approximately 229.66 g/mol . bldpharm.com HRMS would provide a highly accurate mass measurement, confirming the elemental composition. nih.gov

The fragmentation pattern in the mass spectrum provides structural information. Expected fragmentation for this molecule under electron ionization would involve characteristic losses, such as the loss of water (H₂O), carbon dioxide (CO₂) from the carboxylic acid group, and cleavage at the bonds adjacent to the carbonyl and amino groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, detection, and quantification of amino acids and their derivatives in various samples. nih.govrestek.com These methods are particularly valuable for separating enantiomers and isomers, which can be challenging with other techniques. nih.govmdpi.com For example, LC-MS has been successfully used to analyze and identify related amino acid isomers like (S)-3-Amino-4-phenylbutanoic acid. nih.gov

UPLC, an enhancement of traditional HPLC, offers faster analysis times and better resolution. bldpharm.com The analysis of this compound would typically involve a reversed-phase column with a mobile phase consisting of an acidified water-acetonitrile gradient, coupled to a mass spectrometer for detection. restek.commdpi.com

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The spectrum is determined by the electronic transitions within the molecule's chromophores. For this compound, the primary chromophores are the phenyl ring and the ketone carbonyl group.

The phenyl group exhibits characteristic π-π* transitions, typically resulting in absorption peaks in the 240-270 nm range. researchgate.net The carbonyl group undergoes a weaker n-π* transition, which is often observed as a shoulder or a distinct peak around 270-300 nm. researchgate.net The absorption spectrum of phenylalanine-containing structures, for example, often shows a main peak near 276 nm. researchgate.net

X-ray Crystallographic Analysis for Absolute Configuration and Binding Mode Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique is indispensable for unambiguously establishing the absolute configuration of chiral centers, such as the (S)-configuration at the C2 carbon of the title compound.

Furthermore, crystallographic analysis reveals detailed information about intermolecular interactions, including hydrogen bonding, which governs the crystal packing and can dictate the compound's physical properties. mdpi.comresearchgate.net

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can have distinct physical properties. mdpi.com Studies on the closely related parent compound, 4-oxo-4-phenylbutanoic acid, have identified several polymorphs through single-crystal X-ray diffraction. mdpi.comsciforum.net

These studies revealed that despite differences in crystal packing and unit cell dimensions, a common structural feature is the formation of dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. mdpi.comsciforum.net This R²₂(8) ring motif is a classic interaction for carboxylic acids in the solid state. The oxygen atom of the ketone group at position 4 was not observed to participate in these primary hydrogen-bonding interactions. sciforum.net

A new polymorph of 4-oxo-4-phenylbutanoic acid was found to crystallize in the monoclinic space group P2₁/c with a significantly larger cell volume compared to previously identified forms. mdpi.com The analysis of these polymorphs provides a foundational understanding of the solid-state behavior of the 4-oxo-4-phenylbutanoic acid scaffold.

Table 2: Crystallographic Data for Polymorphs of 4-oxo-4-phenylbutanoic acid

Parameter Polymorph (VERMAG) mdpi.com Polymorph (VERMAG01) mdpi.com New Polymorph mdpi.com
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2₁/c P2₁/n P2₁/c
a (Å) 15.071 12.728 15.2673
b (Å) 5.435 5.200 5.2028
c (Å) 16.058 14.426 22.3063
β (°) 129.57 111.33 98.0217
**Volume (ų) ** 1013.91 - 1754.51
Z 4 4 8

Data from a study on 4-oxo-4-phenylbutanoic acid, the parent structure of the title compound. mdpi.com

Computational Modeling and Quantum Chemical Calculations (e.g., DFT)

In the absence of direct experimental structural data for protein complexes, computational methods such as Density Functional Theory (DFT) serve as powerful tools to investigate the intrinsic properties of this compound. DFT calculations can provide detailed information about the molecule's electronic structure, preferred conformations, and vibrational frequencies.

Studies on the closely related compound, 4-oxo-4-phenylbutanoic acid, offer valuable insights. DFT calculations have been employed to analyze the structural and electronic properties of this molecule and its complexes. For instance, research on the complexation of 2,4-dioxo-4-phenylbutanoic acid with metal ions utilized DFT with the ωB97XD functional and 6–311++G(d,p) basis set to explore interaction features and charge delocalization. researchgate.net Furthermore, the crystal structure of different polymorphs of 4-oxo-4-phenylbutanoic acid has been investigated, providing a basis for understanding its solid-state conformation. mdpi.comresearchgate.net One study reported a new polymorph of 4-oxo-4-phenylbutanoic acid, comparing its crystal structure with previously identified forms. mdpi.comsciforum.net These computational and crystallographic studies on analogous compounds lay the groundwork for future in-silico investigations of this compound.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. The key dihedral angles involve the phenyl group, the keto-carbonyl group, the amino acid backbone, and the carboxylic acid function. Computational modeling, particularly molecular mechanics and quantum chemical calculations, can predict the energetically favorable conformations of the molecule in different environments (e.g., in vacuum, solvent, or a protein binding site).

For the related 4-oxo-4-phenylbutanoic acid, crystallographic studies have revealed its conformation in the solid state. Different polymorphs exhibit slight variations in their molecular geometry, highlighting the molecule's conformational flexibility. mdpi.comresearchgate.netsciforum.net These studies show that the molecules often form dimers through intermolecular hydrogen bonds between their carboxylic acid groups. mdpi.comsciforum.net Understanding the conformational preferences of the butanoic acid chain and the orientation of the phenyl ring is critical for predicting how this compound might adapt its shape to fit into a protein's binding pocket.

Predicting the binding interactions of this compound with a protein target involves identifying the potential hydrogen bond donors and acceptors, hydrophobic regions, and charged groups within the molecule that can interact with complementary residues in a protein's active site.

The key functional groups of this compound available for binding interactions include:

The carboxylic acid group: Can act as a hydrogen bond donor and acceptor, and can form salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine) if deprotonated.

The amino group: Can act as a hydrogen bond donor and can be protonated to form a salt bridge with negatively charged residues (e.g., Aspartate, Glutamate).

The ketone carbonyl group: Can act as a hydrogen bond acceptor.

The phenyl group: Can participate in hydrophobic interactions and pi-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

Derived Compounds and Analogs in Research

Derivatives with Modified Phenyl or Butanoic Acid Moieties

Systematic modifications of both the terminal phenyl ring and the butanoic acid backbone of analogs have been crucial in developing potent and selective enzyme inhibitors. Research into inhibitors of fatty acid amide hydrolase (FAAH), for instance, has shown that replacing the terminal phenyl group with other aryl systems, such as 1-naphthyl, can result in compounds with comparable or even enhanced potency. nih.gov

Furthermore, substitutions on the phenyl ring itself have a significant impact on inhibitory activity. A systematic study of α-keto oxazole (B20620) inhibitors revealed that adding electron-withdrawing groups like a chloro-substituent at the 3-position of the phenyl ring could increase potency by as much as five-fold. nih.gov Conversely, shortening the butanoic acid side chain or removing the phenyl group altogether leads to a progressive and significant decrease in potency. nih.gov

In a different therapeutic area, a novel series of S1P1 receptor agonists based on a 4-oxo-4-phenylbutanoic acid scaffold was identified. These compounds feature a complex modification where the phenyl and butanoic acid components are part of a larger 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid structure, demonstrating the utility of this core in developing treatments for autoimmune diseases. nih.gov

Modification TypeExample ModificationObserved Effect on ActivityReference
Aryl ReplacementPhenyl replaced with 1-Naphthyl~2-fold increase in FAAH inhibition potency (Ki = 2.6 nM) nih.gov
Phenyl Substitution3-Chloro substitution on phenyl ring~5-fold increase in FAAH inhibition potency (Ki = 900 pM) nih.gov
Side Chain TruncationShortening of the butanoic acid chainSignificant progressive decrease in potency nih.gov
Complex Moiety IntegrationIncorporation into an indolin-oxadiazole structurePotent S1P1 receptor agonism nih.gov

Protecting Group Variations (e.g., Boc-protected derivatives)

In the synthesis of peptides and other complex molecules derived from (S)-2-amino-4-oxo-4-phenylbutanoic acid, the protection of the α-amino group is a critical step to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis due to its stability under various reaction conditions and its ease of removal under mild acidic conditions.

The Boc-protected version of the parent compound, (S)-2-(Boc-amino)-4-phenylbutyric acid, is a key intermediate in chemical synthesis. fishersci.be Its availability facilitates the selective modification of other parts of the molecule, such as the carboxylic acid or the keto group. The general strategy involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often in the presence of a base like triethylamine (B128534) in a mixed solvent system, to yield the N-Boc protected amino acid. google.com This intermediate can then be used in subsequent synthetic steps, with the Boc group being removed in the final stages to yield the desired product.

CompoundStructureRole in Synthesis
This compoundStructure of this compoundStarting material
(S)-N-Boc-2-amino-4-oxo-4-phenylbutanoic acidStructure of Boc-protected derivativeProtected intermediate for further modifications

α-Keto Amide Analogs and their Structure-Activity Relationships

Analogs featuring an α-keto amide functional group are a significant class of enzyme inhibitors. Research has demonstrated that 3-amino-2-oxo-4-phenylbutanoic acid amides are effective, slow-binding inhibitors of several aminopeptidases. nih.gov For example, a Phe-Leu analog demonstrated potent inhibition against arginyl aminopeptidase (B13392206) (Ki = 1.5 µM), cytosol aminopeptidase (Ki = 1.0 µM), and microsomal aminopeptidase (Ki = 2.5 µM). nih.gov The inhibitory mechanism is thought to involve the interaction of the inhibitor with the S1'-S2' subsite of the enzyme, similar to the well-known inhibitor bestatin. nih.gov

Extensive structure-activity relationship (SAR) studies on α-ketoamide and related α-keto oxazole inhibitors have provided deep insights into the structural requirements for high potency. For inhibitors of phospholipase A and acyltransferase (PLAAT) enzymes, the α-position of the ketone relative to the amide was found to be essential for binding. semanticscholar.org Modifications to the amide portion revealed that a phenethylamine (B48288) group was preferred over benzylamine (B48309) or simple ethylamine. semanticscholar.org Similarly, for FAAH inhibitors, placing an amide group within the linking side chain led to a dramatic loss of inhibitory potency, indicating that the specific placement and context of the amide are critical for activity. nih.gov

Analog ClassTarget EnzymeKey SAR FindingReference
3-Amino-2-oxo-4-phenylbutanoic acid amidesAminopeptidasesEffective slow-binding inhibitors (Ki in low µM range). nih.gov
α-KetoamidesPLAAT familyThe α-position of the ketone is essential for activity; phenethylamine on the amide is preferred. semanticscholar.org
α-Keto oxazolesFAAHIncorporating an amide into the side chain leads to a >1000-fold loss in potency. nih.gov

Homophenylalanine Derivatives

This compound is also known as (S)-4-oxo-homophenylalanine. It is a direct precursor to L-homophenylalanine (L-HPA), a non-proteinogenic amino acid of significant interest. L-HPA can be synthesized via the reductive amination of 2-oxo-4-phenylbutanoic acid, a reaction catalyzed by enzymes such as L-phenylalanine dehydrogenase. researchgate.net

The primary research significance of L-HPA lies in its role as a key building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. researchgate.net ACE inhibitors are a class of drugs widely used in the management of hypertension and congestive heart failure. The enzymatic synthesis of L-HPA from its keto acid precursor is a critical step in the production of these valuable therapeutic agents. researchgate.netresearchgate.net The compound itself, (S)-4-Oxo-homophenylalanine hydrochloride, has been investigated as a derivative of L-Homophenylalanine with potential as an antitumor agent.

Halogenated Derivatives of Phenylalanine and their Research Significance

The halogenation of the phenyl ring in phenylalanine and its derivatives is a powerful strategy for modulating their biological properties. Research has shown that endogenous halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), can exert significant neuroprotective effects. nih.govahajournals.org These compounds were found to be more potent than L-phenylalanine in depressing excitatory glutamatergic synaptic transmission. nih.gov In a rat model of stroke, DBrT significantly decreased brain infarct volume and neurological deficits, highlighting its potential as a novel neuroprotective agent. nih.govahajournals.org

In the field of amyloid research, halogenation of the phenylalanine residue has been used to study the forces driving protein aggregation. researchgate.net A systematic study of peptide variants containing fluorinated and iodinated phenylalanine analogs revealed a direct correlation between the hydrophobicity of the residue and the kinetics of amyloid formation. researchgate.netnih.gov Increased halogenation led to enhanced hydrophobic properties, which in turn resulted in accelerated aggregation kinetics. researchgate.netnih.gov This research provides valuable tools for investigating the mechanisms of amyloid self-assembly. researchgate.net

Halogenated DerivativeArea of ResearchKey FindingReference
3,5-dibromo-L-tyrosine (DBrT)Neuroprotection / StrokeReduces brain infarct volume and neurological deficits in vivo. nih.govahajournals.org
3,5-diiodo-L-tyrosine (DIT)NeuroprotectionPotently attenuates excitatory glutamatergic synaptic transmission. nih.gov
Fluorinated/Iodinated Phe AnalogsAmyloid FormationIncreased halogenation enhances hydrophobicity and accelerates aggregation kinetics. researchgate.netnih.gov

Pterin-7-carboxamide Conjugates in Enzyme Inhibition Studies

Conjugating bioactive molecules to pterin (B48896) scaffolds is a known strategy for developing potent enzyme inhibitors, particularly in the context of antimicrobial agents. Pterin-sulfonamide conjugates, for instance, have been synthesized and shown to be competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway of bacteria. nih.govnih.gov The pterin moiety acts as an anchor, enhancing the binding of the conjugate to the enzyme's active site. nih.gov

While direct studies conjugating this compound to pterin-7-carboxamide are not prominent in the literature, this remains a rational strategy for designing novel enzyme inhibitors. The general principle involves linking a molecule of interest to a scaffold that mimics a natural substrate or cofactor to enhance binding affinity and specificity. The development of protein-small molecule conjugates, where a pharmacophore is linked to a protein scaffold, further illustrates the power of this approach to create inhibitors with dramatically enhanced specificity and potency compared to the small molecule alone. biorxiv.org This concept could theoretically be applied by conjugating derivatives of this compound to pterin-7-carboxamide to target enzymes that recognize pterin-containing substrates.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-4-oxo-4-phenylbutanoic acid, and how can stereochemical purity be ensured?

The synthesis typically involves enantioselective methods, such as asymmetric catalysis or chiral resolution. For example, substitution reactions using nucleophiles (e.g., amines) under basic conditions can introduce the amino group while retaining the ketone functionality . To ensure stereochemical purity:

  • Use chiral auxiliaries or catalysts (e.g., L-proline derivatives) during ketone reduction or amino group incorporation.
  • Validate enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis.
  • Monitor reaction intermediates with 1H^1H-NMR to confirm retention of the (S)-configuration at the α-carbon.

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic methods?

A multi-technique approach is essential:

  • IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700 cm1^{-1} (ketone) and carboxylic acid (O-H) at ~2500-3300 cm1^{-1}.
  • 1H^1H-/13C^{13}C-NMR : Assign peaks for the phenyl ring (δ 7.2–7.6 ppm, aromatic protons), α-amino proton (δ 3.1–3.5 ppm), and ketone carbon (δ ~210 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C10H _{10}H _{11}NO3_{3}, theoretical [M+H]+^+ = 194.0817) .

Q. What analytical techniques are suitable for quantifying trace impurities (e.g., hydrochloride salt) in pharmaceutical-grade samples?

  • HPLC-UV/LC-MS : Use a C18 column (e.g., Agilent Zorbax Eclipse Plus) with a mobile phase of 0.1% formic acid in water/acetonitrile. Detect the hydrochloride impurity (m/z 230.5 for [M+Cl]^-) .
  • Ion Chromatography : Quantify chloride ions (retention time ~4.5 min) using a conductivity detector.
  • Karl Fischer Titration : Measure residual moisture (<0.5% w/w) to prevent salt hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50_{50}50​ variations) for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Replicate enzyme inhibition (e.g., KYN-3-OHase) using uniform protocols (pH 7.4, 37°C) and controls (e.g., fluorophenylacetic acid, IC50_{50} = 15.0 µM) .
  • Purity Verification : Correlate bioactivity with sample purity (≥98% via HPLC) to exclude confounding effects from byproducts like 4-oxo-4-phenylbutanoic acid derivatives.
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers tied to methodological differences.

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic models?

  • In Vitro Hepatocyte Assays : Incubate the compound (10 µM) with primary human hepatocytes in Williams’ Medium E. Monitor depletion over 24h via LC-MS/MS.
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs at the phenyl ring to track metabolic pathways (e.g., β-oxidation or glucuronidation) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess enzyme interaction risks.

Q. How does fluorine substitution at the phenyl ring alter the compound’s physicochemical and biological properties?

Fluorine introduction (e.g., para- or ortho-positions) impacts:

  • Lipophilicity : LogP increases by ~0.5–1.0 units, enhancing membrane permeability (measured via shake-flask method).
  • Enzyme Binding : Fluorine’s electronegativity strengthens hydrogen bonds with targets (e.g., KYN-3-OHase active site), reducing IC50_{50} from 15.0 µM (non-fluorinated) to 12.5 µM .
  • Metabolic Resistance : Fluorination reduces susceptibility to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.